![molecular formula C16H18O2 B14554146 1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one CAS No. 62156-65-4](/img/structure/B14554146.png)
1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure. This particular compound is characterized by its tetramethyl substitution and a dihydro configuration, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Tetramethyldibenzofuran: A similar compound with different methyl substitution patterns.
Dihydrodibenzofuran: A related compound with a similar dihydro configuration.
Uniqueness
1,7,8,9b-Tetramethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-one is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and physical properties. These unique features make it valuable for various research and industrial applications.
Properties
CAS No. |
62156-65-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,7,8,9b-tetramethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C16H18O2/c1-9-5-13-14(6-10(9)2)18-15-8-12(17)7-11(3)16(13,15)4/h5-7,15H,8H2,1-4H3 |
InChI Key |
DXKUTFISDSIXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3C2(C(=CC(=O)C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


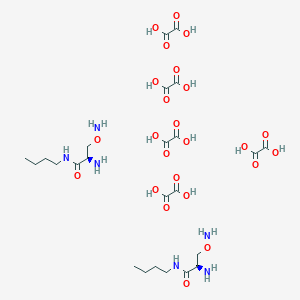
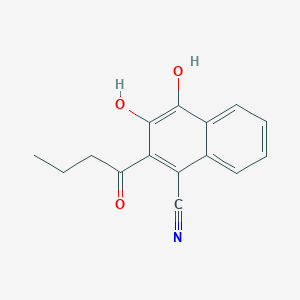

![3-(2,4-Difluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14554081.png)
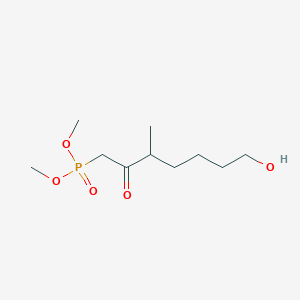
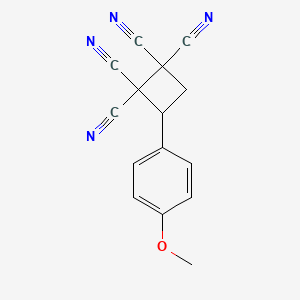
![Formic acid;[3-methoxy-2,5-bis(phenylmethoxy)phenyl]methanol](/img/structure/B14554099.png)
![4,6-Bis[(6-methylnaphthalen-2-yl)methyl]benzene-1,3-dicarbonitrile](/img/structure/B14554100.png)
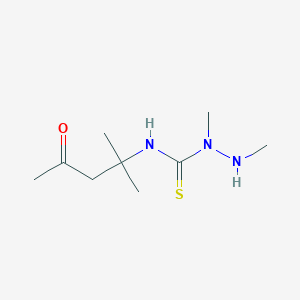
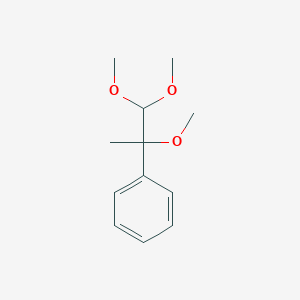
![2,2'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14554113.png)
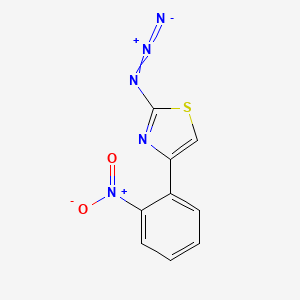
![Pentane, 1-ethoxy-5-[(2-ethoxypropyl)thio]-](/img/structure/B14554120.png)
![1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14554128.png)
